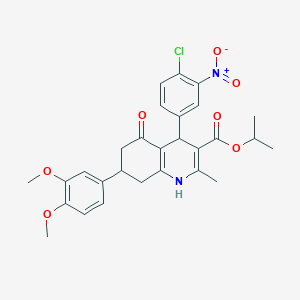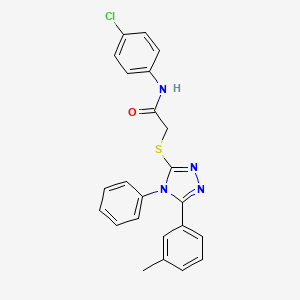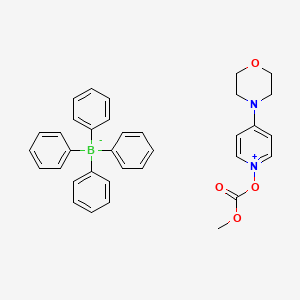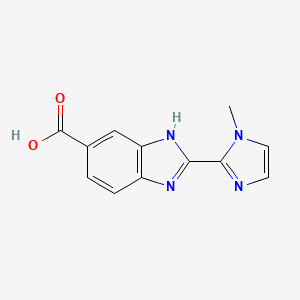
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their stability and versatility in various chemical reactions. The compound’s unique structure makes it a valuable subject of study in organic chemistry and its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid can be achieved through several steps. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 1-methylimidazole and a benzimidazole derivative in the presence of a carboxylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For instance, it may inhibit certain enzymes, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Structurally related but lacks the benzimidazole ring.
Benzimidazole: Contains the benzimidazole ring but not the imidazole moiety.
Bis(1-methylimidazol-2-yl)ketone: Similar in having imidazole rings but differs in functional groups and overall structure.
Uniqueness
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical properties and reactivity. This dual-ring system enhances its versatility in various applications compared to compounds with only one of these rings.
Properties
CAS No. |
308362-12-1 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2/c1-16-5-4-13-11(16)10-14-8-3-2-7(12(17)18)6-9(8)15-10/h2-6H,1H3,(H,14,15)(H,17,18) |
InChI Key |
AJROPICCMUMREF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



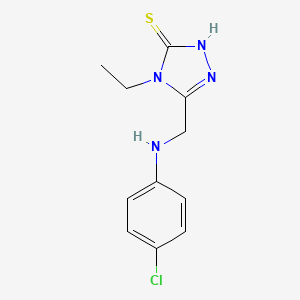
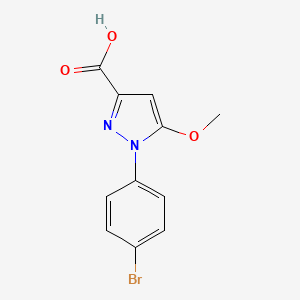
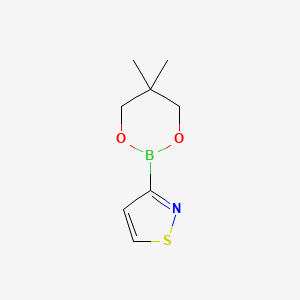
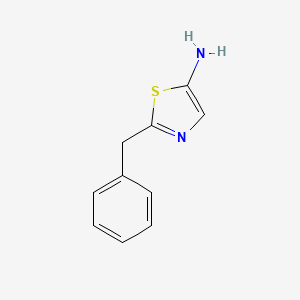
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)


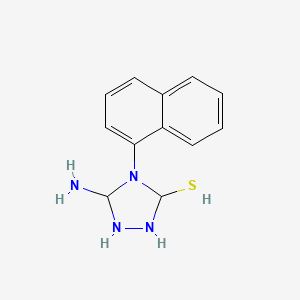
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)

